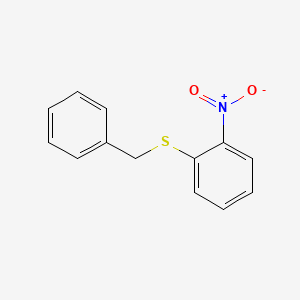

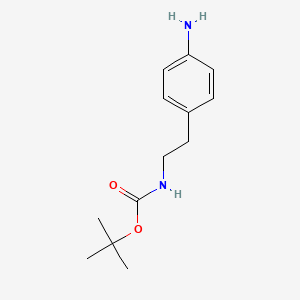

![molecular formula C14H12ClN5O2 B1268316 4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol CAS No. 311788-82-6](/img/structure/B1268316.png)

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol" belongs to a class of chemicals that incorporate elements of triazine and phenol groups, known for their diverse chemical reactivities and potential applications in various fields of chemistry and material science.

Synthesis Analysis

Synthesis of related compounds often involves intermediate steps that include reactions of aminophenol derivatives with chloro-nitropyridines or cyclization processes involving hydrazonyl halides to furnish triazine derivatives. Reduction processes to convert nitropyridine intermediates to aminopyridines using sodium sulfide in aqueous media have been utilized for efficiency and operational simplicity (Cao et al., 2011).

Molecular Structure Analysis

The molecular structures of related triazine and phenol compounds are characterized by single-crystal X-ray diffraction techniques, revealing the intricacies of their crystal systems and intermolecular hydrogen bonding, which stabilize their structures. For example, compounds with nitropyridin-2-ylamino and aminopyridin-2-ylamino groups show distinct crystallization patterns and hydrogen bonding interactions (Cao et al., 2011).

Chemical Reactions and Properties

Triazine derivatives exhibit a variety of chemical reactions, including acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The chemical reactivity is influenced by the presence of functional groups, such as amino and chloromethyl groups, enabling a range of chemical transformations (Stepanov et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Activity

- Various derivatives of 1,3,5-triazines, including structures similar to the queried compound, have been synthesized and evaluated for antimicrobial activities. They have shown promising results as antifungal and antibacterial agents, demonstrating the potential utility of these compounds in developing new antimicrobial drugs (Sareen et al., 2007), (Sareen et al., 2006), (Patel et al., 2003).

Chemical Synthesis and Functionalization

- The compound and its analogs have been involved in various synthesis procedures, showcasing their versatility in forming new chemical entities. This includes the synthesis of amino derivatives of 2-hydroxyphenyl-1,3,5-triazines, highlighting the potential for chemical modification and functionalization of this compound class (Shasheva et al., 2017).

Photocrosslinking Properties

- Some derivatives have been used to synthesize UV cross-linkable polymers, indicating potential applications in material sciences, particularly for materials requiring specific light-induced cross-linking properties for stability or functionalization (Suresh et al., 2016).

Antitubercular and Antifungal Activities

- Derivatives of the compound have shown significant antitubercular and antifungal activities, further emphasizing its role in the development of new therapeutic agents for treating infectious diseases (Raval et al., 2011), (El-Shehry et al., 2020).

Propriétés

IUPAC Name |

4-[[4-chloro-6-(furan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c15-12-18-13(16-8-11-2-1-7-22-11)20-14(19-12)17-9-3-5-10(21)6-4-9/h1-7,21H,8H2,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPQPDPLGDNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

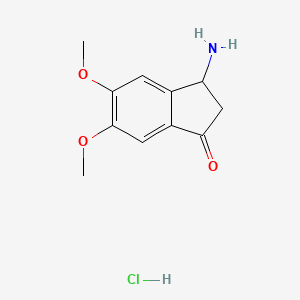

![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

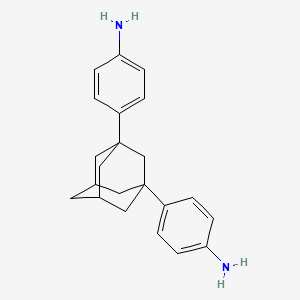

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

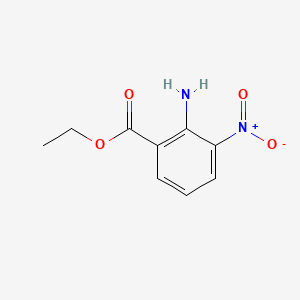

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)